N-(tert-Butyldimethylsilyl)phthalimide

Descripción general

Descripción

Molecular Structure Analysis

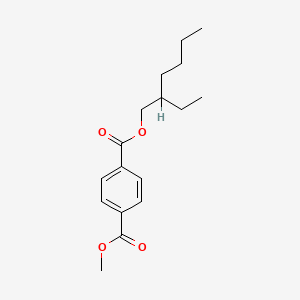

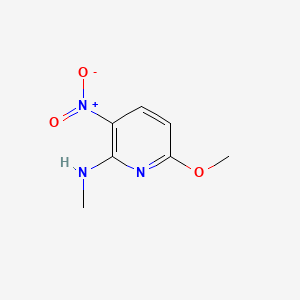

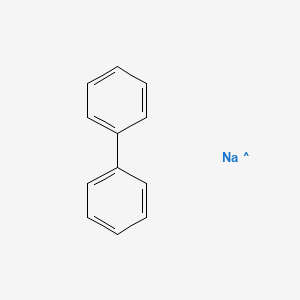

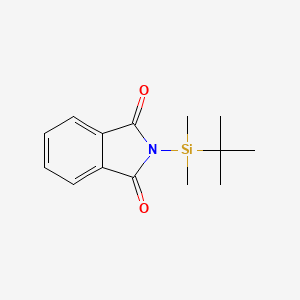

The molecular formula of “N-(tert-Butyldimethylsilyl)phthalimide” is C14H19NO2Si . The molecular weight is 261.39200 .Physical And Chemical Properties Analysis

“N-(tert-Butyldimethylsilyl)phthalimide” has a density of 1.09g/cm3 . Its boiling point is 336ºC at 760 mmHg , and its melting point is 115-119ºC (lit.) . The flash point is 157ºC .Aplicaciones Científicas De Investigación

Summary of the Application

“N-(tert-Butyldimethylsilyl)phthalimide” is used as a derivatization agent for determining isotopic enrichment of glycerol in very-low density lipoproteins (VLDL). This plays an important role in the study of VLDL metabolism, including basic and clinical research .

Methods of Application or Experimental Procedures

The compound is used in a gas chromatography/mass spectrometry (GC/MS) method for glycerol enrichment that measures the intact glycerol backbone and is suitable for electron ionization (EI), which is widely available .

Results or Outcomes

The method was significantly improved, producing a stable derivative and increasing recovery 27-fold in standards. It can be used to rule out the known problem of tracer recycling in studies of VLDL kinetics .

2. Use in the Synthesis of N-Nitrosamines

Summary of the Application

“N-(tert-Butyldimethylsilyl)phthalimide” is used in the synthesis of various N-nitroso compounds from secondary amines .

Methods of Application or Experimental Procedures

The compound is used under solvent-free conditions. The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins and alkynes are found to be stable under the standard reaction conditions .

Results or Outcomes

The method offers broad substrate scope, metal and acid free conditions, easy isolation procedure and excellent yields .

3. Transamidation of Unactivated Amides

Summary of the Application

“N-(tert-Butyldimethylsilyl)phthalimide” is used in the transamidation of unactivated amides. Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .

Methods of Application or Experimental Procedures

The compound is used in the formylation of various amines and hydrazides with the help of tert-butyldimethylsilyl triflate (TBSOTf) as an activator .

Results or Outcomes

This method offers a new way to perform the formylation of various amines and hydrazides .

4. Synthesis of Organic π-Conjugated Small Molecules

Summary of the Application

“N-(tert-Butyldimethylsilyl)phthalimide” is used in the synthesis of organic π-conjugated small molecules with bithiophene-phthalimide backbones bearing alkyl chains of different symmetry, length and branching character .

Methods of Application or Experimental Procedures

The compound is synthesized using optimized microwave and direct heteroarylation protocols .

Results or Outcomes

The influence of solubilizing alkyl side chains is not limited to promoting material solubility, and has been shown to play a crucial role in the self-assembly tendencies, impacting optoelectronic properties and performance .

5. GC-MS Derivatization of Neurochemicals

Summary of the Application

“N-(tert-Butyldimethylsilyl)phthalimide” is used in GC-MS derivatization of neurochemicals. This method is extremely versatile as a wide variety of functional groups are derivatized, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups .

Methods of Application or Experimental Procedures

The compound is used in GC-MS methodology, which includes the derivatization of various neurochemicals prior to GC-MS .

Results or Outcomes

This method offers a versatile approach to the analysis of neurochemicals, providing a wide range of derivatized functional groups .

6. Preparation of Isoxazoline N-Oxides

Summary of the Application

“N-(tert-Butyldimethylsilyl)phthalimide” is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of isoxazoline N-oxides, which are prepared from α-bromonitroalkanes and olefins .

Results or Outcomes

This method offers a new way to synthesize isoxazoline N-oxides .

Safety And Hazards

“N-(tert-Butyldimethylsilyl)phthalimide” is intended for R&D use only and is not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air . If skin contact occurs, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Propiedades

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJNRHYJHTYODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404151 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyldimethylsilyl)phthalimide | |

CAS RN |

79293-84-8 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.